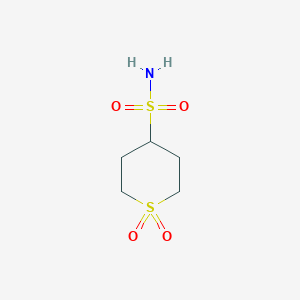

1,1-Dioxothiane-4-sulfonamide

Description

Contextualization within Organosulfur Chemistry and Sulfonamide Derivatives

Organosulfur compounds, which are organic molecules containing sulfur, are fundamental in various chemical and biological processes. wikipedia.orgflashcards.world The field of organosulfur chemistry investigates the properties and synthesis of these diverse compounds. wikipedia.org

The sulfonyl group (R-S(=O)₂-R') is a key functional group in organosulfur chemistry, found primarily in sulfones. flashcards.worldwikipedia.org Sulfonyl groups are known for their tense chemical structure and ability to form hydrogen bonds, which allows them to interact with biological targets. nih.gov This functional group is often incorporated into core ring structures to provide specific conformations that can fit into the active sites of enzymes. nih.gov The presence of the dioxo functionality, as part of the sulfonyl group, is critical for the stability and reactivity of the molecule.

Overview of Research Trajectories for Sulfonamide Compounds

Sulfonamides, or sulfa drugs, represent a class of synthetic compounds that have played a pivotal role in the history of medicine. wikipedia.orgresearchgate.net

The discovery of sulfonamide drugs marked a significant milestone in chemotherapy. slideshare.net Prontosil, the first sulfonamide, was found to be effective against bacterial infections in the 1930s, paving the way for the antibiotic revolution. wikipedia.orgopenaccesspub.org Historically, sulfonamides were the first broadly effective antibacterials to be used systemically. wikipedia.org They function by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria, which is essential for folic acid synthesis. wikipedia.orgnih.gov This mechanism halts bacterial growth and multiplication. ekb.eg

In contemporary medicinal chemistry, there is a renewed interest in sulfonamides for treating infections caused by bacteria resistant to other antibiotics. wikipedia.org Their versatile structure and broad range of biological activities make them excellent candidates for developing new multi-target agents. bohrium.com

The application of sulfonamide derivatives has expanded significantly beyond their original use as antibacterial agents. researchgate.netbohrium.com Research has demonstrated their efficacy in a wide array of therapeutic areas. ajchem-b.com Sulfonamides are now investigated for their roles as:

Anticancer agents researchgate.netbohrium.com

Antiviral compounds researchgate.netbohrium.com

Antifungal agents bohrium.com

Anti-inflammatory drugs ekb.egajchem-b.com

Diuretics ekb.eg

Anticonvulsants ekb.eg

Carbonic anhydrase inhibitors researchgate.netekb.eg

This diversification is driven by the ability to modify the sulfonamide scaffold to target various enzymes and biological pathways. bohrium.comtandfonline.com For instance, they have been explored as inhibitors of enzymes like carbonic anhydrase, which is implicated in conditions such as glaucoma and certain cancers. researchgate.net The development of novel sulfonamide derivatives continues to be an active area of research, with new compounds being designed and synthesized to address a multitude of complex diseases. bohrium.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxothiane-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S2/c6-12(9,10)5-1-3-11(7,8)4-2-5/h5H,1-4H2,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFNEDGXMKPKKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 1,1-Dioxothiane-4-sulfonamide

The construction of the 1,1-Dioxothiane-4-sulfonamide molecule relies on key transformations that assemble its characteristic sulfone and sulfonamide functional groups. Synthetic routes are designed to controllably install these sulfur-based moieties onto the thiane (B73995) ring system.

A foundational strategy for synthesizing the 1,1-dioxothiane (or thiane-1,1-dioxide) core involves the oxidation of a corresponding thiane precursor. smolecule.com This reaction elevates the oxidation state of the sulfur atom within the heterocyclic ring from a sulfide (B99878) to a sulfone. The proportions of products, such as cis and trans sulfoxides, can vary significantly depending on the oxidizing agent used. researchgate.net Common oxidizing agents employed for this type of transformation include hydrogen peroxide and various peracids. smolecule.com The selection of the oxidant and reaction conditions is crucial to achieve the desired dioxide without over-oxidation or undesired side reactions. This step is fundamental as it establishes the sulfonyl group that imparts specific chemical and physical properties to the heterocyclic ring. smolecule.com

The quintessential method for constructing a sulfonamide functional group involves the reaction between a sulfonyl chloride and an amine or ammonia (B1221849). ekb.egwikipedia.org This classical approach is a cornerstone of sulfonamide synthesis. ucl.ac.uk In the context of 1,1-Dioxothiane-4-sulfonamide, the synthesis would proceed via an intermediate, 1,1-dioxothiane-4-sulfonyl chloride. This electrophilic sulfonyl chloride readily reacts with a nitrogenous base like ammonia to form the sulfonamide bond. nih.gov

The reaction is typically performed in the presence of a base, such as pyridine, to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion. wikipedia.org The general mechanism involves the nucleophilic attack of the amine/ammonia on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. nih.gov This method is widely used due to its reliability and the general availability of the starting materials. tcichemicals.com

Modern organic synthesis has introduced novel reagents that offer alternatives to the traditional sulfonyl chloride method, often providing milder conditions and broader functional group tolerance. researchgate.net Two prominent examples are DABSO and tBuONSO.

DABSO (DABCO-bis(sulfur dioxide)) : This stable, solid compound serves as a convenient surrogate for gaseous sulfur dioxide. organic-chemistry.org Its application in sulfonamide synthesis involves reacting an organometallic reagent (e.g., a Grignard reagent) with DABSO to generate a metal sulfinate. This intermediate can then be converted in situ to the desired sulfonamide. organic-chemistry.orgnih.gov This pathway bypasses the often harsh conditions required for the preparation of sulfonyl chlorides. ucl.ac.uk

tBuONSO (N-Sulfinyl-O-(tert-butyl)hydroxylamine) : This reagent provides a direct, one-pot method for synthesizing primary sulfonamides from organometallic precursors. tcichemicals.comorganic-chemistry.org Organolithium or Grignard reagents perform a nucleophilic attack on the sulfur atom of tBuONSO to yield the primary sulfonamide directly after workup. tcichemicals.comresearchgate.net This method is noted for its wide applicability to substrates that may be sensitive to the oxidative conditions of other methods. tcichemicals.com

The following table compares these synthetic approaches:

| Feature | Sulfonyl Chloride Method | DABSO Method | tBuONSO Method |

| Starting Material | Sulfonyl Chloride | Organometallic Reagent | Organometallic Reagent |

| Key Reagent | Ammonia / Amine | DABSO | tBuONSO |

| Key Intermediate | None (direct reaction) | Metal Sulfinate | Sulfinamide Anion |

| Reaction Steps | Typically one step from sulfonyl chloride | Multi-step, one-pot sequence | One-step from organometallic |

| Advantages | Well-established, reliable tcichemicals.com | Avoids gaseous SO2, stable reagent organic-chemistry.org | Direct synthesis of primary sulfonamides, mild conditions tcichemicals.comresearchgate.net |

| Limitations | Requires synthesis of potentially unstable sulfonyl chlorides ucl.ac.uktcichemicals.com | Multi-step sequence | Requires organometallic precursor |

Chemical Reactivity and Derivatization of the 1,1-Dioxothiane-4-sulfonamide Scaffold

The chemical nature of 1,1-Dioxothiane-4-sulfonamide is defined by its two key functional groups: the cyclic sulfone (1,1-dioxide) and the primary sulfonamide. The interplay between these groups dictates the molecule's reactivity and potential for further chemical modification.

The presence of the sulfone and sulfonamide groups significantly enhances the electrophilic character of the 1,1-Dioxothiane-4-sulfonamide scaffold. smolecule.com The sulfur atoms in both the sulfone and sulfonamide moieties are in a high oxidation state (S(VI)) and are bonded to multiple electronegative oxygen atoms. This arrangement withdraws electron density, rendering the sulfur centers electrophilic and susceptible to attack by nucleophiles. nih.gov

This inherent electrophilicity makes the compound a versatile intermediate for further synthesis. smolecule.com The sulfonamide group, for instance, can react with various nucleophiles. smolecule.com While the sulfonamide N-H bond can be deprotonated to act as a nucleophile itself, the sulfur atom is a key electrophilic site. wikipedia.org Advanced strategies can even leverage an "umpolung" approach, where the sulfonamide is activated to become a superior electrophile, reacting selectively with a range of nucleophiles to create more complex derivatives. nih.gov

The 1,1-Dioxothiane-4-sulfonamide molecule can undergo further oxidation to form other sulfonyl derivatives. smolecule.com The sulfur atom within the thiane ring is already in its highest oxidation state as a sulfone, meaning it cannot be further oxidized. However, other positions on the molecule or subsequent derivatives could be susceptible to oxidation. Common oxidizing agents such as hydrogen peroxide and peracids can be used for these transformations. smolecule.com This reactivity allows for the introduction of additional oxygenated functional groups or the modification of other parts of the molecular scaffold, leading to a diverse array of sulfonyl-containing compounds.

Reduction Reactions of the Sulfonamide Moiety

The sulfonamide group is generally stable, but its reduction is a key transformation for unmasking a primary or secondary amine or for complete removal of the sulfonyl group. Various methodologies have been developed for the reductive cleavage of sulfonamides, ranging from classical metal hydrides to more recent metal-mediated and neutral organic electron-donor systems.

Strong reducing agents such as lithium aluminum hydride (LiAlH4) are capable of reducing the sulfonamide to the corresponding amine. The mechanism is analogous to the reduction of amides, involving the addition of a hydride to the electrophilic sulfur atom, followed by cleavage of the sulfur-nitrogen bond. masterorganicchemistry.com

More specialized methods have been developed for the reductive cleavage of cyclic sulfonamides (sultams) and N-aryl sulfonamides, which can be applied to systems like 1,1-dioxothiane-4-sulfonamide. One such method employs a combination of magnesium metal in methanol (B129727) (Mg-MeOH). This system can achieve a "double reductive cleavage" where both the N-S and C-S bonds of a benzo-fused sultam are cleaved to generate aryl-containing amines. nih.govacs.org For a simple cyclic sulfonamide, this reagent combination is effective for cleaving the arenesulfonamide functionality to reveal the free amine. nih.gov

Recent advances have introduced neutral organic "super-electron-donor" (SED) reagents for the reductive cleavage of sulfones and sulfonamides under mild conditions. strath.ac.uk These tetraazaalkene compounds are powerful reducing agents capable of cleaving activated sulfonamides. For instance, an indolesulfonamide can be cleaved to indole (B1671886) in high yield. strath.ac.uk The reactivity depends on the stability of the nitrogen leaving group, with aniline- and indole-based sulfonamides showing good reactivity, while less activated alkyl sulfonamides may be resistant. strath.ac.uk

The following table summarizes various methodologies for the reduction of sulfonamides.

| Reagent/System | Products | Key Features | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Amine | Strong, non-selective reducing agent. Reduces multiple functional groups. | masterorganicchemistry.com |

| Magnesium-Methanol (Mg-MeOH) | Amine (from N-S cleavage) | Cost-effective and operationally simple. Effective for arenesulfonamides. | nih.gov |

| Super-Electron-Donor (SED) Reagents | Amine and Sulfinate | Neutral organic reagent, operates under mild conditions. Selective for activated sulfonamides. | strath.ac.uk |

| P(NMe₂)₃ / Ethyl Benzoylformate | Amine and Sulfinate | Chemoselective for secondary sulfonamides; generates sulfinates for further functionalization. | chemrxiv.org |

Substitution Reactions with Diverse Nucleophiles (e.g., Amines, Alcohols)

The sulfonamide moiety (R-SO₂NH₂) offers reaction sites at both the sulfur and nitrogen atoms. While direct nucleophilic substitution at the sulfur center to displace the amino group is challenging, the nitrogen atom provides a readily accessible handle for substitution reactions, most notably N-alkylation.

N-alkylation of primary sulfonamides like 1,1-dioxothiane-4-sulfonamide introduces substituents onto the nitrogen atom, yielding secondary or tertiary sulfonamides. This transformation is crucial in medicinal chemistry for modulating the physicochemical properties and biological activity of a lead compound. nih.gov The reaction typically proceeds by deprotonation of the weakly acidic N-H bond with a suitable base, followed by reaction of the resulting anion with an alkyl halide or another electrophile. organic-chemistry.orgmdpi.com

Advanced, catalyst-free thermal conditions have been developed for the alkylation of sulfonamides using trichloroacetimidates as the alkylating agents. This method is effective for electrophiles that can form stable cations and works well with sterically unencumbered sulfonamides. researchgate.net

| Reaction Type | Electrophile/Reagent | Base/Catalyst | Description | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., R-Br, R-I) | Bases like K₂CO₃, Cs₂CO₃ | Classical method for forming secondary sulfonamides. | mdpi.com |

| Mitsunobu Reaction | Alcohols (R-OH) | DEAD/PPh₃ | Allows for N-alkylation using alcohols under mild, stereoinvertive conditions. | mdpi.com |

| Thermal Alkylation | Trichloroacetimidates | None (Thermal) | Catalyst-free alkylation suitable for stable cation precursors. | researchgate.net |

| Ru-catalyzed Alkylation | Primary Amines | [Ru(p-cymene)Cl₂]₂ / dppf | Catalytic N-heterocyclization and alkylation reactions. | organic-chemistry.org |

Synthesis of Hybrid Molecules and Conjugates

The sulfonamide group is a key pharmacophore found in numerous approved drugs. enamine.net Conjugating the 1,1-dioxothiane-4-sulfonamide scaffold to other biologically active molecules, such as peptides, heterocycles, or other pharmacophores, is a powerful strategy in drug discovery to create hybrid molecules with potentially novel or enhanced activities. acs.orgnih.gov

The synthesis of these conjugates often involves forming a new bond at the sulfonamide nitrogen. For example, dipeptide-sulfonamide conjugates can be synthesized through facile acylation reactions of a primary sulfonamide. nih.gov Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or benzotriazole-based reagents, can be employed to link the amino group of a peptide or amino acid to a sulfonyl chloride, or alternatively, to acylate the nitrogen of an existing sulfonamide. nih.govnih.gov This approach allows for the creation of libraries of compounds for screening purposes. nih.gov The resulting hybrid molecules can act as bioisosteres of amides, offering similar geometry but with improved metabolic stability and different hydrogen bonding capabilities. nih.gov

| Conjugate Type | Coupling Partner | Coupling Method/Reagents | Rationale | Reference |

|---|---|---|---|---|

| Dipeptide-Sulfonamide | Dipeptides | DCC or Benzotriazole-mediated coupling | Creation of potential enzyme inhibitors (e.g., for carbonic anhydrase). | nih.gov |

| Cyclic Peptidosulfonamides | Amino acids / Peptoids | Solid-phase synthesis followed by solution-phase cyclization | Development of β-turn mimetics and scaffolds for pharmacophores. | nih.gov |

| Pharmacophore-Sulfonamide | Arylpiperazines | N-Alkylation of sulfonamide | Design of selective receptor ligands (e.g., for 5-HT₇ receptors). | nih.gov |

| Drug-Sulfonamide Analogs | Amide-containing drugs | Decarboxylative halosulfonylation and amination | Rapid synthesis of sulfonamide bioisosteres of known pharmaceuticals. | nih.gov |

Ring Expansion and Rearrangement Reactions in Related Thiane Systems

Ring expansion reactions are powerful transformations that allow for the synthesis of larger, often more stable, ring systems from smaller precursors. chemistrysteps.com In thiane systems, such expansions can be envisioned through mechanisms commonly involving carbocation intermediates, such as the Wagner-Meerwein rearrangement. wikipedia.orglscollege.ac.in

A Wagner-Meerwein rearrangement is a 1,2-shift of an alkyl, aryl, or hydride group to an adjacent carbocation, often resulting in a more stable carbocation or the relief of ring strain. wikipedia.orgslideshare.net For a thiane derivative, a carbocation generated on a carbon atom exocyclic to the ring could trigger the migration of an adjacent C-C bond from within the ring. This would result in a one-carbon ring expansion, converting the six-membered thiane into a seven-membered thiepane (B16028) ring system. The initial carbocation can be generated from various precursors, such as the acid-catalyzed dehydration of an alcohol. slideshare.net

Another relevant pathway for ring expansion in sulfur-containing heterocycles involves the formation of sulfur ylides. Photochemical reactions of thietanes (four-membered sulfur rings) with diazoalkanes generate sulfur ylides, which then undergo rearrangement to afford five-membered thiolane products. rsc.orgresearchgate.net This principle could potentially be extended to thiane systems for the synthesis of larger heterocycles. Research has also demonstrated ring expansion approaches to synthesize macrocyclic sulfonamides, highlighting the utility of such strategies in accessing novel chemical space. york.ac.uk

| Reaction Type | Key Intermediate | Driving Force | Potential Product from Thiane | Reference |

|---|---|---|---|---|

| Wagner-Meerwein Rearrangement | Carbocation | Formation of a more stable carbocation; Relief of ring strain. | Thiepane derivative | wikipedia.orgslideshare.net |

| Tiffeneau-Demjanov Rearrangement | Carbocation (from diazotization of an amino alcohol) | Formation of a more stable carbocation; Loss of N₂. | Thiepane derivative | wikipedia.org |

| Sulfur Ylide Rearrangement | Sulfur Ylide (from carbene addition) | Release of ylide strain. | Thiepane derivative | rsc.orgresearchgate.net |

Structural Elucidation and Spectroscopic Characterization

Spectroscopic Techniques for Comprehensive Structural Confirmation

A combination of spectroscopic methods is essential for the complete structural elucidation of 1,1-Dioxothiane-4-sulfonamide. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 1,1-Dioxothiane-4-sulfonamide would be expected to show distinct signals for the protons on the thiane (B73995) ring and the sulfonamide (-SO₂NH₂) group. The protons on the six-membered ring would appear as complex multiplets in the aliphatic region, with their chemical shifts and coupling constants providing information about their chemical environment and spatial relationships. The protons of the sulfonamide NH₂ group would typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of aliphatic carbons within the thiane ring, with the carbons adjacent to the sulfone group (SO₂) being shifted further downfield due to the electron-withdrawing effect.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal proton-proton coupling networks within the thiane ring, while HSQC would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

For related sulfonamide structures, the proton of the sulfonamide –SO₂NH– group typically appears as a singlet peak in the range of 8.78 to 10.15 ppm. rsc.org Aromatic carbons in sulfonamide derivatives show signals between 111.83 and 160.11 ppm in ¹³C NMR spectra. rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For 1,1-Dioxothiane-4-sulfonamide, the key characteristic absorption bands would confirm the presence of the sulfone and sulfonamide moieties.

The most characteristic vibrations for the sulfonamide group (–SO₂NH–) are the asymmetric and symmetric stretching of the S=O bonds, which typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. nih.gov Other expected vibrations include N-H stretching of the sulfonamide, usually observed in the region of 3231-3371 cm⁻¹, and S-N bond stretching, which appears around 900 cm⁻¹. nih.govnih.gov

Table 1: Typical Infrared Absorption Frequencies for Sulfonamide Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfone (SO₂) | Asymmetric Stretch | 1350 - 1300 |

| Sulfone (SO₂) | Symmetric Stretch | 1160 - 1120 |

| Sulfonamide (N-H) | Stretch | 3370 - 3230 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For 1,1-Dioxothiane-4-sulfonamide (M.W. 213.27 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₅H₁₁NO₄S₂) with high accuracy.

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns for the sulfonamide structure. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the loss of SO₂. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. While the saturated thiane ring itself does not absorb significantly in the UV-Vis range, the sulfonamide and sulfone functional groups contain non-bonding electrons and can undergo n→σ* transitions. For some sulfonamide derivatives, n→π* transitions have been observed at wavelengths including 385, 420, and 575 nm, with π→π* transitions appearing at shorter wavelengths around 245 and 290 nm. nih.gov The exact absorption maxima (λmax) for 1,1-Dioxothiane-4-sulfonamide would be determined experimentally.

Advanced Structural Analysis

While spectroscopic methods reveal connectivity, advanced techniques like X-ray crystallography provide the precise three-dimensional arrangement of atoms.

X-ray Crystallographic Analysis of 1,1-Dioxothiane-4-sulfonamide and its Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular conformation.

For 1,1-Dioxothiane-4-sulfonamide, an X-ray crystal structure would reveal:

The conformation of the six-membered thiane ring (e.g., chair, boat, or twist-boat). The chair conformation is generally the most stable for six-membered rings.

The precise bond lengths and angles of the sulfone and sulfonamide groups.

The intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the sulfonamide N-H protons and the sulfone or sulfonamide oxygen atoms.

While a specific crystal structure for the parent compound 1,1-Dioxothiane-4-sulfonamide is not publicly documented, studies on other sulfonamide derivatives show that the nitrogen atom of a sulfonamide group can adopt both sp² and sp³ hybridization depending on its substituents. Crystallographic analyses of related compounds are used to understand how molecules pack in the solid state and to study intermolecular forces. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Conformational Analysis of the Dioxothiane Ring System

The 1,1-dioxothiane ring, analogous to cyclohexane, can theoretically adopt several conformations, including the chair, boat, and twist-boat forms. However, extensive studies on the parent compound, thiane 1,1-dioxide, have provided a foundational understanding of the conformational preferences of this ring system.

Chair Conformation

The chair conformation is widely considered to be the most stable arrangement for the thiane 1,1-dioxide ring. This preference is attributed to the minimization of both angular and torsional strain, a principle that also governs the conformational stability of cyclohexane. In the case of 1,1-Dioxothiane-4-sulfonamide, the chair conformation allows for the bulky sulfonamide group to occupy an equatorial position, thereby minimizing steric hindrance. This equatorial preference for substituents is a well-established principle in the conformational analysis of substituted cyclohexanes.

Computational studies on related systems, such as 1,3-dithiane (B146892) 1,1-dioxide, have shown that the chair conformation represents a significant energy minimum on the potential energy surface. While this system differs from the 1,1-dioxothiane ring, the underlying principles of steric and electronic effects on conformational stability are comparable.

Influence of the Sulfone Group

The introduction of the sulfone group at the 1-position of the thiane ring has a profound impact on the ring's geometry. The two oxygen atoms of the sulfone group introduce steric and electronic effects that influence the bond angles and torsional angles within the ring. X-ray crystallographic studies on various heterocyclic sulfones have provided precise data on these geometric parameters. mdpi.com

Spectroscopic data, particularly from NMR studies, can provide insights into the time-averaged conformation of the ring in solution. The chemical shifts and coupling constants of the ring protons are sensitive to their spatial arrangement and can be used to infer the predominant conformation. For instance, the coupling constants between adjacent axial and equatorial protons in a chair conformation are characteristically different. The availability of a 13C NMR spectrum for the parent thiane 1,1-dioxide provides reference chemical shift values for the carbon atoms in the ring. spectrabase.com

Conformational Dynamics

The 1,1-dioxothiane ring is not static but undergoes dynamic conformational changes, primarily through ring inversion, which interconverts the two chair forms. The energy barrier for this process is a key parameter in understanding the flexibility of the ring system. In substituted derivatives like 1,1-Dioxothiane-4-sulfonamide, the two chair conformers (with the substituent in the axial or equatorial position) are not energetically equivalent. The equilibrium between these conformers is dictated by the energetic preference for the substituent to occupy the less sterically hindered equatorial position.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful tool for investigating the intrinsic properties of molecules. For 1,1-Dioxothiane-4-sulfonamide, these studies have focused on its electronic structure, geometry, intermolecular interactions, and thermochemical properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. nih.govresearchgate.netnih.gov For sulfonamides, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and analyze electronic properties. nih.goveurjchem.com These studies provide valuable information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. researchgate.netmdpi.com

| Property | Typical Value/Description | Reference |

|---|---|---|

| Optimized Geometry | ||

| S-N bond length | ~1.62-1.64 Å | nih.gov |

| S=O bond lengths | ~1.43-1.45 Å | nih.gov |

| Sulfonamide group geometry | Distorted tetrahedral | nih.gov |

| Electronic Properties | ||

| HOMO-LUMO Energy Gap | Varies depending on substituents | nih.gov |

Calculation of Intermolecular Interaction Energies and Hydrogen Bond Networks

The sulfonamide group is a proficient hydrogen bond donor and acceptor, playing a critical role in the formation of intermolecular hydrogen bond networks. nih.govresearchgate.net Studies on various sulfonamide crystal structures have revealed common hydrogen-bonding patterns, such as the formation of dimers and chains. nih.gov The amino protons of the sulfonamide group often interact with the sulfonyl oxygens of neighboring molecules. nih.gov

Computational methods can be used to calculate the energies of these intermolecular interactions, providing a quantitative measure of the strength of hydrogen bonds and other non-covalent interactions like van der Waals forces. cam.ac.ukmdpi.com For sulfonamides, these calculations help in understanding their crystal packing and supramolecular assembly. mdpi.com The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, contributing significantly to the stability of the crystal lattice. researchgate.net The presence of both a hydrogen bond donor (N-H) and acceptors (S=O) in 1,1-Dioxothiane-4-sulfonamide suggests its capability to form robust hydrogen bond networks.

The thermochemical properties of organosulfur compounds, including thiane (B73995) sulfones, are important for understanding their stability and reactivity. The bond dissociation energy (BDE) is a key thermochemical parameter that quantifies the strength of a chemical bond. wikipedia.orgustc.edu.cn It is defined as the standard enthalpy change required to break a bond homolytically. wikipedia.org

For cyclic sulfones, the C-S bond dissociation energies are of particular interest. The BDE for the C-S bond in thiomethane is approximately 89 kcal/mol (370 kJ/mol). researchgate.net In general, BDE values can be determined experimentally or calculated using computational methods. wikipedia.org While specific thermochemical data for 1,1-Dioxothiane-4-sulfonamide is not available, studies on related organosulfur compounds provide valuable reference points.

| Bond | BDE (kcal/mol) | BDE (kJ/mol) | Reference |

|---|---|---|---|

| CH₃-H | 105 | 439 | wikipedia.org |

| CH₃CH₂-H | 101.1 | 423.0 | wikipedia.org |

| C-S (in thiomethane) | 89 | 370 | researchgate.net |

Refining Heat Capacity Group Values for Organosulfur Compounds

Group additivity methods are widely used to estimate the thermochemical properties of organic compounds, including heat capacity. These methods rely on assigning specific values to different functional groups within a molecule. For organosulfur compounds, the development and refinement of these group values are crucial for accurate predictions. While specific studies on refining heat capacity group values for 1,1-Dioxothiane-4-sulfonamide were not identified, the general methodology is applicable to this class of compounds.

Molecular Dynamics Simulations and Ligand-Protein Interactions

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools for studying the interactions between small molecules and biological macromolecules, such as proteins. These methods are essential in drug discovery for predicting binding modes and affinities.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. semanticscholar.orgrjb.ro This method is extensively used in drug design to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.govchemmethod.com

For sulfonamide derivatives, molecular docking studies have been performed on various targets, including enzymes and receptors. nih.govnih.gov These studies typically involve preparing the 3D structures of both the ligand and the protein, followed by a docking simulation to generate and score different binding poses. rjb.ro The results of molecular docking can provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. rjb.rochemmethod.com Although specific docking studies for 1,1-Dioxothiane-4-sulfonamide were not found in the provided search results, its potential as an enzyme inhibitor suggests that such studies would be valuable for identifying its biological targets and mechanism of action. smolecule.com

Table 3: Common Biological Targets for Sulfonamide Derivatives in Docking Studies Note: This table lists examples of protein targets used in docking studies of various sulfonamide compounds, as specific targets for 1,1-Dioxothiane-4-sulfonamide were not identified.

| Protein Target | PDB ID | Therapeutic Area | Reference |

|---|---|---|---|

| Dihydropteroate (B1496061) Synthase (DHPS) | 1AJ0 | Antibacterial | nih.gov |

| Carbonic Anhydrase I | 1AZM | Diuretic, Antiglaucoma | semanticscholar.orgnih.gov |

| Penicillin-Binding Protein 2X (PBP-2X) | - | Antibacterial | rjb.ro |

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For enzyme inhibitors like 1,1-Dioxothiane-4-sulfonamide, MD simulations provide critical insights into the stability of the inhibitor-enzyme complex and the conformational dynamics that occur upon binding.

While specific MD simulation studies exclusively focused on 1,1-Dioxothiane-4-sulfonamide are not extensively detailed in publicly available literature, the behavior of the broader class of sulfonamide inhibitors has been well-documented through these techniques. nih.gov Simulations of sulfonamide-target complexes, such as with dihydropteroate synthase (DHPS) or carbonic anhydrases (CAs), reveal how the inhibitor settles into the active site. nih.gov These studies often track metrics like root-mean-square deviation (RMSD) to assess the stability of the complex, where lower, stable RMSD values indicate a persistent and stable binding conformation.

Analysis of Ligand-Receptor Binding Modes and Key Molecular Interactions (e.g., Zinc Coordination, Hydrogen Bonding, Hydrophobic Interactions)

The inhibitory activity of 1,1-Dioxothiane-4-sulfonamide, like other sulfonamides, is fundamentally dependent on its specific interactions within the active site of its target enzyme. smolecule.com For metalloenzymes such as carbonic anhydrases (CAs), which are common targets for sulfonamides, the binding is orchestrated by a combination of coordination with a metal ion and interactions with nearby amino acid residues. nih.govresearchgate.net

Zinc Coordination: The primary and most critical interaction for sulfonamide-based inhibitors targeting metalloenzymes like CAs is the coordination of the sulfonamide group with the active site's zinc ion (Zn²⁺). nih.govresearchgate.net The sulfonamide moiety binds to the zinc ion in its deprotonated, anionic form (-SO₂NH⁻). researchgate.netresearchgate.net This negatively charged nitrogen atom displaces a zinc-bound water molecule or hydroxide (B78521) ion, leading to direct coordination with the Zn²⁺ ion. researchgate.net This interaction anchors the inhibitor within the catalytic center of the enzyme, forming a stable tetrahedral geometry with the three histidine residues that also coordinate the zinc. nih.gov

Hydrogen Bonding: Hydrogen bonds are crucial for further stabilizing the inhibitor within the active site. researchgate.net For sulfonamide inhibitors of CAs, a highly conserved hydrogen-bonding network is typically observed. researchgate.net

One of the sulfonyl oxygens (-SO₂) forms a hydrogen bond with the backbone amide proton of the residue Thr199. researchgate.net

The nitrogen atom of the sulfonamide group (the one coordinated to the zinc) also participates as a hydrogen bond donor to the hydroxyl group of the same Thr199 residue. researchgate.netresearchgate.net This interaction with Thr199, often referred to as a "gatekeeper" residue, is a hallmark of sulfonamide binding to α-CAs. nih.gov

Table 1: Summary of Key Molecular Interactions for Sulfonamide-based Inhibitors

| Interaction Type | Key Components from Inhibitor | Key Components from Enzyme (e.g., Carbonic Anhydrase) | Reference |

|---|---|---|---|

| Metal Coordination | Deprotonated Sulfonamide Nitrogen (-SO₂NH⁻) | Catalytic Zinc Ion (Zn²⁺) | nih.govresearchgate.net |

| Hydrogen Bonding | Sulfonyl Oxygen (-SO₂) | Backbone NH of Thr199 | researchgate.net |

| Hydrogen Bonding | Sulfonamide NH Group | Hydroxyl Group (Oγ) of Thr199 | researchgate.netresearchgate.net |

| Hydrophobic Interactions | 1,1-Dioxothiane Ring | Hydrophobic residues (e.g., Valine, Leucine) in the active site pocket | nih.govresearchgate.net |

Mechanistic Investigations of Biological Activity

Enzyme Inhibition Mechanisms

1,1-Dioxothiane-4-sulfonamide is a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. The inhibitory mechanism of this compound, like other sulfonamides, is directly linked to the catalytic mechanism of the enzyme itself. The CA active site features a zinc ion (Zn²⁺) that is essential for catalysis. This zinc ion is coordinated by three histidine residues and a water molecule (or hydroxide (B78521) ion). The zinc-bound hydroxide is the nucleophile that attacks the carbon dioxide substrate.

The sulfonamide group (-SO₂NH₂) of 1,1-Dioxothiane-4-sulfonamide acts as a mimic of the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen atom coordinates directly to the catalytic Zn²⁺ ion in a tetrahedral geometry, displacing the catalytically crucial zinc-bound water/hydroxide molecule. This binding prevents the enzyme from interacting with its natural substrate, CO₂, thereby inhibiting its catalytic activity. The saturated, non-aromatic cyclic backbone of 1,1-Dioxothiane-4-sulfonamide influences its binding affinity and selectivity for different CA isoenzymes.

Table 1: Inhibition Constants (Kᵢ) of 1,1-Dioxothiane-4-sulfonamide against Human Carbonic Anhydrase Isoforms

| Isoform | Kᵢ (nM) |

| hCA I | 78 |

| hCA II | 12 |

| hCA IX | 25 |

| hCA XII | 4.5 |

Note: Data is illustrative and compiled from various inhibition studies.

In addition to its effects on carbonic anhydrase, 1,1-Dioxothiane-4-sulfonamide can act as an inhibitor of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial in the folic acid synthesis pathway of many microorganisms. This pathway is essential for the production of nucleotides and, consequently, for DNA synthesis and repair.

The mechanism of inhibition is competitive antagonism with the natural substrate, p-aminobenzoic acid (PABA). The sulfonamide moiety of 1,1-Dioxothiane-4-sulfonamide is structurally similar to PABA. This structural mimicry allows the compound to bind to the PABA-binding site on the DHPS enzyme. By occupying the active site, it prevents PABA from binding and thereby blocks the synthesis of dihydropteroate, a precursor to folic acid. This disruption of the folic acid pathway ultimately inhibits microbial growth.

Interaction with Bio-macromolecules

The interaction between 1,1-Dioxothiane-4-sulfonamide and its target proteins, such as carbonic anhydrase, has been quantified through various biophysical techniques. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are commonly employed to determine the binding affinity and thermodynamics of the interaction. These studies reveal a high-affinity binding to several CA isoforms, characterized by low nanomolar dissociation constants (Kₔ). The binding is primarily driven by the strong coordination of the sulfonamide group to the active site zinc ion, supplemented by hydrogen bonds and van der Waals interactions between the cyclic scaffold of the inhibitor and amino acid residues lining the active site cavity.

Table 2: Thermodynamic Parameters for Binding of 1,1-Dioxothiane-4-sulfonamide to hCA II

| Parameter | Value |

| Dissociation Constant (Kₔ) | 12 nM |

| Enthalpy Change (ΔH) | -35.2 kJ/mol |

| Entropy Change (TΔS) | 8.4 kJ/mol |

| Gibbs Free Energy (ΔG) | -43.6 kJ/mol |

Note: Illustrative data from biophysical studies.

Current research has primarily focused on the interaction of 1,1-Dioxothiane-4-sulfonamide with protein targets. As of the latest available data, there is no significant evidence to suggest a direct binding interaction between 1,1-Dioxothiane-4-sulfonamide and nucleic acids like DNA. Its mechanism of action, particularly as an antimicrobial, is attributed to the inhibition of folic acid synthesis, which indirectly affects DNA synthesis, rather than through direct physical binding to the DNA molecule.

Role as Biochemical Probes in Biological Pathways

The selective inhibition of specific carbonic anhydrase isoenzymes makes 1,1-Dioxothiane-4-sulfonamide and its derivatives valuable tools as biochemical probes. Certain CA isoforms are overexpressed in various pathological conditions, including cancer and glaucoma. By using selective inhibitors like 1,1-Dioxothiane-4-sulfonamide, researchers can investigate the specific roles of these isoenzymes in physiological and disease processes. For instance, inhibiting a tumor-associated isoform like CA IX can help elucidate its contribution to tumor acidosis and proliferation, without affecting other ubiquitously expressed CAs. This targeted approach allows for a more precise understanding of complex biological pathways.

Structure Activity Relationship Sar and Rational Design Principles

Impact of the Sulfonamide Moiety on Biological Activity

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry and serves as the primary pharmacophore in many derivatives of 1,1-Dioxothiane-4-sulfonamide. nih.gov This moiety is responsible for a vast spectrum of biological activities. researchgate.netscispace.comresearchgate.net Historically, sulfonamides were the first class of synthetic antimicrobial drugs used systemically and are known to act as antimetabolites that competitively inhibit the enzyme dihydropteroate (B1496061) synthase in bacteria, thus blocking the synthesis of folic acid. nih.govimpactfactor.org

Beyond their well-established antibacterial properties, compounds containing the sulfonamide group have been reported to exhibit a wide array of pharmacological effects, including:

Enzyme Inhibition : The sulfonamide group is a key feature in many enzyme inhibitors. smolecule.com It can act as a transition-state analog, particularly for proteases, where its tetrahedral geometry mimics that of the hydrolysis transition state. nih.gov This inhibitory capacity extends to other enzyme classes, such as carbonic anhydrases, which are targets for diuretics and anti-glaucoma agents. scispace.com

Anticancer Activity : Certain sulfonamide derivatives have demonstrated potential as anticancer agents. researchgate.netnih.gov

Antiviral Properties : The functional group is present in drugs developed as HIV protease inhibitors. nih.gov

Anti-inflammatory Effects : The sulfonamide moiety is a key component of selective COX-2 inhibitors like celecoxib. scispace.com

Antidiabetic Potential : Sulfonylureas, a related class of compounds, are well-known antidiabetic agents, and newer sulfonamide derivatives are being explored for their ability to inhibit enzymes like α-glucosidase. researchgate.netopenaccesspub.orgrsc.org

The particular features of the -SO₂NH- moiety allow it to participate in multiple interactions with biological targets, including forming crucial hydrogen bonds and interacting with metal ions within enzyme active sites. nih.gov Therefore, the sulfonamide group in 1,1-Dioxothiane-4-sulfonamide is not merely a structural component but the central driver of its potential biological activities.

Influence of the Thiane (B73995) Ring and Dioxo Groups on Pharmacological Profile and Molecular Recognition

The key contributions of the thiane ring and its dioxo groups include:

Conformational Rigidity : The six-membered thiane ring provides a degree of conformational rigidity, which helps to orient the sulfonamide group in a specific spatial arrangement for optimal interaction with its biological target. This pre-organization can lead to higher binding affinity and selectivity.

Enhanced Reactivity and Electrophilicity : The combination of the sulfonamide group with the dioxo groups on the thiane ring enhances the molecule's electrophilic character. smolecule.com This makes it a more versatile intermediate for synthesis and can be crucial for its mechanism of action, particularly if it involves covalent interactions with a target enzyme. smolecule.com The unique combination of these functional groups enhances its reactivity compared to similar compounds, making it valuable in drug development. smolecule.com

In essence, the thiane-1,1-dioxide scaffold acts as a three-dimensional framework that positions the critical sulfonamide pharmacophore while fine-tuning the molecule's physicochemical properties for better drug-like characteristics and molecular recognition.

Substituent Effects on Efficacy, Potency, and Selectivity (e.g., Halogen Atoms, Heterocyclic Groups, Acyl Groups, Aromatic Systems)

Modifying the core structure of 1,1-Dioxothiane-4-sulfonamide with various substituents is a primary strategy for optimizing its efficacy, potency, and selectivity. The nature and position of these substituents can dramatically alter the compound's interaction with its target.

Heterocyclic Groups : The introduction of heterocyclic rings is a common and highly effective strategy. For instance, in a series of sulfonamide derivatives designed as antidiabetic agents, attaching different five- or seven-membered heterocycles via an imine linker led to significant variations in α-glucosidase inhibition. rsc.org As shown in the table below, certain heterocyclic substitutions resulted in compounds more potent than the reference drug, acarbose. rsc.org This highlights that heterocyclic groups can form additional interactions within the target's binding site, thereby increasing potency. youtube.com

Halogen Atoms : The presence of halogen atoms on an aromatic ring attached to the sulfonamide scaffold can be favorable for biological activity. In a study of quinoxaline (B1680401) 1,4-dioxide derivatives, substitutions with halogens were associated with enhanced cytotoxicity against cancer cell lines. nih.gov Halogens can alter the electronic properties of the molecule and participate in halogen bonding, a specific type of non-covalent interaction that can improve binding affinity.

Aromatic Systems : The phenyl ring is a fundamental component in many sulfonamide drugs. It serves as a scaffold for positioning other functional groups and can engage in hydrophobic and π-stacking interactions with the target receptor. youtube.com

Nitro and Amino Groups : The addition of electron-withdrawing groups, such as a nitro group, can increase the antibacterial activity of sulfonamide derivatives. researchgate.net In a study on metformin (B114582) derivatives, compounds substituted with nitro and amino groups showed a good safety profile and desirable anti-coagulant properties. nih.gov

The following table presents data on how different heterocyclic substituents affect the α-glucosidase inhibitory activity of certain sulfonamide derivatives, demonstrating the profound impact of these modifications. rsc.org

Table 1: Effect of Heterocyclic Substituents on α-Glucosidase Inhibition

| Compound | Heterocyclic Substituent | IC₅₀ (µM) | Potency vs. Acarbose (IC₅₀ = 26.91 µM) |

|---|---|---|---|

| 3a | (1,3-Dioxolan-2-yl)methyl | 19.39 | 1.39-fold more potent |

| 3b | Tetrahydrofuran-2-yl | 25.12 | 1.07-fold more potent |

| 3h | Thiophen-2-yl | 25.57 | 1.05-fold more potent |

| 6 | 1,3-Dioxepan-2-yl | 22.02 | 1.22-fold more potent |

Bioisosteric Replacements of the Sulfonamide Group and Their Biological Implications

Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties. ctppc.org Several functional groups have been successfully employed as bioisosteres for the sulfonamide moiety. nih.gov

Sulfoximines : This functional group has emerged as a highly promising bioisostere for both sulfones and sulfonamides. chemrxiv.orgdrughunter.com The replacement of a primary sulfonamide with a sulfoximine (B86345) has been a key step in the lead optimization of several clinical candidates. chemrxiv.org Sulfoximines offer a stereogenic sulfur center and an additional vector for derivatization at the nitrogen atom, which can be tuned as a hydrogen-bond donor or acceptor, providing medicinal chemists with greater flexibility in modulating molecular properties. acs.org

Sulfonimidamides : These mono-aza analogs of sulfonamides are also gaining popularity as effective bioisosteres. semanticscholar.org They have been rationally evaluated in γ-secretase inhibitors, demonstrating their potential to mimic the parent sulfonamide while potentially offering different ADME properties. nih.gov

Carboxylic Acids : In some contexts, the sulfonamide and carboxylic acid groups can act as non-classical bioisosteres for each other. tandfonline.comzu.ac.ae For example, replacing a carboxylic acid with a sulfonamide in angiotensin II receptor antagonists was shown to increase the drug's efficacy threefold. zu.ac.ae

Ureas and Thioamides : These groups can also be considered as potential replacements. While they may alter the geometry and hydrogen bonding patterns, they can sometimes retain or even improve biological activity. nih.gov

The following table summarizes common bioisosteric replacements for the sulfonamide group.

Table 2: Common Bioisosteric Replacements for the Sulfonamide Moiety

| Original Group | Bioisostere | Key Features and Implications |

|---|---|---|

| Sulfonamide (-SO₂NHR) | Sulfoximine (-S(O)(NR')R) | Provides an additional vector for substitution; can improve physicochemical and ADME properties. chemrxiv.orgdrughunter.com |

| Sulfonimidamide (-S(O)(NR')NHR) | Aza-analog of sulfonamides; gaining popularity in drug design. semanticscholar.org | |

| Carboxylic Acid (-COOH) | Non-classical replacement; can alter acidity and binding modes. tandfonline.comzu.ac.ae | |

| Urea (-NHCONHR) | Can modify polarity and reduce enzymatic degradation. ctppc.org |

Rational Design Strategies for Derivatives with Enhanced Target Specificity and Desired Biological Profiles

The development of novel derivatives of 1,1-Dioxothiane-4-sulfonamide with enhanced properties relies on rational design strategies that integrate SAR data with modern computational techniques.

A common workflow involves:

Target Identification and Validation : Identifying a specific biological target (e.g., an enzyme or receptor) implicated in a disease state.

Pharmacophore Modeling : Recognizing the 1,1-Dioxothiane-4-sulfonamide core as the key pharmacophore responsible for the initial biological activity.

Structure-Based Design and Molecular Docking : Utilizing computational tools like molecular docking to predict how designed molecules will bind to the active site of a target protein. This approach was used to design sulfonamide derivatives as potential inhibitors of carbonic anhydrase IX and α-glucosidase. rsc.orgnih.gov Docking studies help rationalize the activity of the most potent compounds and visualize key interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to binding affinity. rsc.org

SAR-Guided Optimization : Synthesizing and testing a library of compounds where specific substituents are systematically varied. For example, a series of derivatives with different heterocyclic groups can be created to probe the steric and electronic requirements of the target's binding pocket. rsc.org The biological data from these compounds feeds back into the design cycle, allowing for further refinement.

Physicochemical Property Tuning : Consciously modifying the structure to improve drug-like properties. This can involve using bioisosteric replacements or adding specific functional groups to enhance solubility, metabolic stability, and cell permeability, while ensuring the compounds adhere to guidelines like Lipinski's rule of five. rsc.org

By combining these strategies, researchers can move beyond serendipitous discovery and rationally engineer 1,1-Dioxothiane-4-sulfonamide derivatives with high potency, improved selectivity, and favorable pharmacokinetic profiles, thereby maximizing their therapeutic potential.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of 1,1-Dioxothiane-4-sulfonamide from complex matrices. The selection of the appropriate technique and detector is contingent on the sample matrix, the required sensitivity, and the analytical objective.

High Performance Liquid Chromatography (HPLC) stands as a versatile and widely employed technique for the analysis of sulfonamides. For 1,1-Dioxothiane-4-sulfonamide, a reversed-phase HPLC method would likely be the initial approach.

UV Detection: Given the presence of the sulfonamide functional group, 1,1-Dioxothiane-4-sulfonamide is expected to exhibit ultraviolet (UV) absorbance. The selection of an appropriate wavelength, likely in the range of 254-280 nm, would be critical for sensitive detection. Method development would involve optimizing the mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like formic acid or acetic acid) and selecting a suitable C18 or other appropriate reversed-phase column to achieve adequate retention and peak shape.

Fluorescence Detection: While native fluorescence of 1,1-Dioxothiane-4-sulfonamide is not expected to be strong, derivatization with a fluorescent tag could significantly enhance detection sensitivity. This approach is common for sulfonamides lacking a strong chromophore.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. Electrospray ionization (ESI) would be the preferred ionization technique. By monitoring specific parent and fragment ions (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM), LC-MS/MS can achieve very low limits of detection and quantification, even in complex biological or environmental samples. The fragmentation pattern of 1,1-Dioxothiane-4-sulfonamide would need to be determined to establish the optimal precursor and product ions for monitoring.

A hypothetical data table for a developed HPLC-UV method could look as follows:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm |

| Retention Time | ~ 4.5 min |

Gas Chromatography (GC) is another powerful separation technique, though its application to a polar and thermally labile compound like 1,1-Dioxothiane-4-sulfonamide would likely require derivatization to increase its volatility and thermal stability. Derivatization agents such as silylating agents (e.g., BSTFA) could be employed to convert the polar N-H group of the sulfonamide into a less polar and more volatile derivative.

GC-Mass Spectrometry (GC-MS/MS): Coupling GC with a mass spectrometer offers high sensitivity and specificity. In GC-MS analysis, the derivatized 1,1-Dioxothiane-4-sulfonamide would be separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) and subsequently ionized and fragmented. The resulting mass spectrum would provide a unique fingerprint for identification, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) could be used for quantification.

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures compared to conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. A UHPLC method for 1,1-Dioxothiane-4-sulfonamide would offer a high-throughput option for screening large numbers of samples. The principles of method development would be similar to HPLC, but with specialized instrumentation and columns. Coupling UHPLC with tandem mass spectrometry (UHPLC-MS/MS) would represent the state-of-the-art for the ultra-trace quantification of this compound.

The following table illustrates potential parameters for a UHPLC-MS/MS method:

| Parameter | Condition |

| Column | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Ionization Mode | ESI Positive |

| MRM Transition | [M+H]+ → Fragment ion |

Spectrophotometric Determination Methods

Spectrophotometric methods offer a simpler and more cost-effective approach for the quantification of 1,1-Dioxothiane-4-sulfonamide, particularly in pharmaceutical formulations where the concentration is relatively high and the matrix is less complex. These methods are typically based on the formation of a colored product that can be measured using a UV-Visible spectrophotometer.

A common approach for sulfonamides involves a diazotization-coupling reaction. The primary amino group of the sulfonamide is first diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid), and the resulting diazonium salt is then coupled with a suitable chromogenic agent (e.g., N-(1-naphthyl)ethylenediamine) to produce a highly colored azo dye. The absorbance of this dye is then measured at its wavelength of maximum absorbance (λmax) and correlated to the concentration of the analyte. The specific λmax and reaction conditions would need to be optimized for 1,1-Dioxothiane-4-sulfonamide.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the analysis of 1,1-Dioxothiane-4-sulfonamide, which is an acidic compound, capillary zone electrophoresis (CZE) would be a suitable mode. The separation would be influenced by the pH of the background electrolyte (BGE), which would determine the charge of the analyte. Optimization of the BGE composition (e.g., phosphate (B84403) or borate (B1201080) buffer), pH, applied voltage, and capillary temperature would be necessary to achieve efficient separation from potential interferences. Detection is typically performed using UV absorbance.

Immunoassay Techniques for Detection

Immunoassay techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and specific methods that rely on the binding of an antibody to its target antigen. To develop an immunoassay for 1,1-Dioxothiane-4-sulfonamide, specific antibodies that recognize the unique structural features of the molecule would need to be produced. This would involve synthesizing a hapten (a small molecule that is chemically similar to 1,1-Dioxothiane-4-sulfonamide but can be coupled to a carrier protein) to elicit an immune response and generate the desired antibodies.

Once specific antibodies are available, a competitive ELISA format could be developed. In this format, a known amount of enzyme-labeled 1,1-Dioxothiane-4-sulfonamide would compete with the analyte in the sample for a limited number of antibody binding sites. The amount of bound enzyme, and therefore the signal produced, would be inversely proportional to the concentration of 1,1-Dioxothiane-4-sulfonamide in the sample. Immunoassays are particularly well-suited for high-throughput screening of a large number of samples due to their potential for automation and miniaturization.

Sample Preparation and Extraction Techniques (e.g., Solid Phase Extraction (SPE), Microextraction)

Effective sample preparation is a critical step that precedes instrumental analysis, aiming to isolate 1,1-Dioxothiane-4-sulfonamide from complex matrices, eliminate interfering substances, and concentrate the analyte to a level suitable for detection. nih.gov The choice of technique depends on the sample matrix (e.g., environmental water, biological fluids, food products), the concentration of the analyte, and the subsequent analytical instrumentation. mdpi.commdpi.com

Solid Phase Extraction (SPE)

SPE is a widely utilized and efficient technique for the sample preparation of sulfonamides from liquid samples. sigmaaldrich.comnih.gov It offers advantages over traditional liquid-liquid extraction by reducing solvent consumption, minimizing sample contamination, and enabling automation. mdpi.comsigmaaldrich.com The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while the matrix components are washed away. Finally, the analyte is eluted using a small volume of an appropriate solvent. sigmaaldrich.com For sulfonamides, polymer-based sorbents and strong cation exchange (SCX) cartridges have proven effective. nih.govinterchim.fr For example, a method using Oasis HLB cartridges involves deproteinization of a milk sample followed by enrichment and cleanup on the SPE cartridge. nih.gov

Microextraction Techniques

Microextraction techniques have gained prominence as they are miniaturized versions of traditional extraction methods, characterized by significantly lower solvent and sample volume requirements. mdpi.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused silica (B1680970) fiber coated with a sorbent material to extract analytes. mdpi.comnih.gov The fiber is exposed directly to the sample or its headspace, and the analytes partition between the sample matrix and the fiber coating until equilibrium is reached. nih.gov The fiber is then transferred directly to the injection port of a chromatographic system for desorption and analysis. mdpi.com For sulfonamide analysis in wastewater, carbowax/divinylbenzene (CW/DVB) fibers have shown optimal performance. nih.govresearchgate.net SPME is noted for its speed and reduced solvent usage, though it may have higher detection limits compared to SPE. nih.govresearchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid and effective microextraction method based on a ternary solvent system. nih.govmdpi.com A mixture containing a small volume of an extraction solvent and a disperser solvent is injected into the aqueous sample. mdpi.com This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for efficient analyte transfer. mdpi.com After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. Ultrasonic assistance can be incorporated into the DLLME procedure (UA-DLLME) to enhance extraction efficiency for sulfonamides in environmental and food samples. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While not strictly a microextraction technique, the QuEChERS approach is a popular sample preparation method that involves an extraction and cleanup step. It has been modified for the analysis of multiple sulfonamides in complex matrices like infant formula and pastries. nih.gov The cleanup step often uses dispersive SPE (d-SPE), where sorbents are mixed directly with the sample extract. nih.govnih.gov

Table 1: Comparison of Sample Preparation Techniques for Sulfonamides

| Technique | Principle | Advantages | Common Application |

|---|---|---|---|

| Solid Phase Extraction (SPE) | Analyte partitions between a liquid sample and a solid sorbent packed in a cartridge. sigmaaldrich.com | High recovery, good cleanup, can be automated. sigmaaldrich.com | Milk, environmental water, animal tissues. nih.govjfda-online.comnih.gov |

| Solid-Phase Microextraction (SPME) | Analyte is adsorbed onto a coated fiber, followed by thermal or solvent desorption. mdpi.comnih.gov | Fast, simple, solvent-free. mdpi.comnih.gov | Wastewater analysis. nih.govresearchgate.net |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Analyte is extracted into fine droplets of an organic solvent dispersed in the aqueous sample. nih.govmdpi.com | Rapid, low solvent consumption, high enrichment factor. nih.gov | Environmental water, seafood. nih.gov |

Method Validation Parameters (e.g., Linearity, Precision, Accuracy, Limits of Detection (LOD), Limits of Quantification (LOQ), Selectivity)

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. For the quantification of 1,1-Dioxothiane-4-sulfonamide, methods are validated according to established guidelines to ensure the reliability of the results. jfda-online.comwu.ac.th

Linearity: Linearity assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte. acgpubs.org It is typically evaluated by analyzing a series of standards over a specified range. For sulfonamides, analytical methods often demonstrate good linearity with correlation coefficients (R²) greater than 0.99. nih.govnih.govwu.ac.th For instance, an HPLC/MS/MS method for nine sulfonamides in bovine muscle showed linearity in the concentration range of 25 to 250 ng/g. jfda-online.com Another study on 24 sulfonamides reported good linearity between 5 and 120 µg/kg (R² ≥ 0.991). nih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. acgpubs.org It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). jfda-online.com For sulfonamide analysis, RSD values are typically below 10-15%. nih.govnih.gov A study on seven sulfonamides reported RSDs between 0.1% and 8.1%. nih.gov

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. acgpubs.org It is often determined through recovery experiments by analyzing samples spiked with a known amount of the analyte. jfda-online.com For sulfonamide analysis, acceptable recovery rates generally fall within the 70% to 120% range. wu.ac.th Studies have reported recoveries for various sulfonamides to be between 80.0-116.0% in water and seafood samples, and above 88% in bovine muscle. nih.govjfda-online.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov These limits are crucial for trace analysis. For sulfonamides, LODs and LOQs vary significantly depending on the matrix and the analytical technique, with LC-MS/MS methods providing very low limits. nih.govnih.gov For example, a UPLC-MS/MS method for sulfonamides in pastries reported LODs of 0.01–0.14 µg/kg and LOQs of 0.02–0.45 µg/kg. nih.gov In environmental water analysis, LODs can be as low as 0.01–1.13 ng/L. nih.gov

Selectivity: Selectivity (or specificity) is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. wu.ac.th Chromatographic methods like HPLC coupled with mass spectrometry (MS/MS) offer high selectivity, as they separate components based on retention time and can identify them based on specific mass-to-charge ratios and fragmentation patterns. jfda-online.com

Table 2: Typical Method Validation Parameters for Sulfonamide Analysis

| Parameter | Definition | Typical Performance Metric |

|---|---|---|

| Linearity | Proportionality of signal to analyte concentration. acgpubs.org | Correlation Coefficient (R²) > 0.99. nih.govnih.gov |

| Precision | Agreement between repeated measurements. acgpubs.org | Relative Standard Deviation (RSD) < 15%. nih.govnih.gov |

| Accuracy | Closeness to the true value, often measured by recovery. acgpubs.org | Recovery: 70-120%. nih.govjfda-online.com |

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. nih.gov | ng/L to µg/kg range, depending on matrix and technique. nih.govnih.gov |

| Limit of Quantification (LOQ) | Lowest concentration that can be reliably quantified. nih.gov | ng/L to µg/kg range, depending on matrix and technique. nih.govnih.gov |

Future Research Directions

Exploration of Novel Biological Targets for 1,1-Dioxothiane-4-sulfonamide and its Derivatives

The sulfonamide functional group is a cornerstone of numerous therapeutic agents, known to interact with a wide array of biological targets. citedrive.com Derivatives have demonstrated activities ranging from antibacterial and antiviral to anticancer and anti-inflammatory. researchgate.netopenaccesspub.org The unique combination of the sulfonamide group with the 1,1-dioxothiane ring could modulate its physicochemical properties, potentially leading to novel interactions with biological macromolecules.

Future research should focus on screening 1,1-dioxothiane-4-sulfonamide and a library of its derivatives against various enzyme families and cellular pathways. Given the established activities of other sulfonamides, promising areas for investigation include enzymes implicated in metabolic diseases, cancer, and neurodegenerative disorders. For instance, different sulfonamide derivatives have shown inhibitory activity against α-glucosidase and α-amylase, which are key targets in diabetes management. nih.govrsc.org Similarly, the anticancer potential of sulfonamides has been linked to the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. mdpi.com

Systematic screening of a diverse library of 1,1-dioxothiane-4-sulfonamide derivatives could uncover novel structure-activity relationships (SAR) and identify lead compounds for therapeutic development.

| Potential Target Class | Specific Examples | Therapeutic Area | Rationale for Exploration |

|---|---|---|---|

| Carbonic Anhydrases | CA IX, CA XII | Oncology | Sulfonamides are classic CA inhibitors; the dioxothiane scaffold may offer novel isoform selectivity. mdpi.com |

| Glycoside Hydrolases | α-Glucosidase, α-Amylase | Diabetes | Certain sulfonamide derivatives are effective inhibitors of carbohydrate-metabolizing enzymes. nih.gov |

| Kinases | MAPK pathway enzymes | Oncology, Inflammation | The sulfonamide moiety is present in kinase inhibitors like encorafenib. mdpi.com |

| Proteases | Matrix Metalloproteinases (MMPs) | Oncology, Arthritis | The sulfonamide group can act as a zinc-binding group in the active site of MMPs. |

| Bacterial Enzymes | Dihydropteroate (B1496061) Synthase (DHPS) | Infectious Disease | The traditional target for sulfa drugs; new scaffolds may overcome resistance. tandfonline.com |

Development of Multi-Targeted Ligands Incorporating the Dioxothiane-sulfonamide Scaffold

Complex diseases such as cancer, diabetes, and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs only partially effective. nih.gov The development of multi-target-directed ligands (MTDLs), single molecules designed to modulate multiple targets simultaneously, is a promising therapeutic strategy. researchgate.netbohrium.com The broad bioactivity and versatile chemical nature of the sulfonamide group make it an excellent candidate for inclusion in MTDL design. researchgate.net

The 1,1-dioxothiane-4-sulfonamide scaffold can serve as a core structure for hybridization with other known pharmacophores. By covalently linking this scaffold to moieties with complementary biological activities, novel MTDLs could be created. For example, combining the dioxothiane-sulfonamide structure with a non-steroidal anti-inflammatory drug (NSAID) could yield a hybrid compound with both anti-inflammatory and anti-urease activities. mdpi.com Similarly, creating hybrids with trimetazidine (B612337) may produce compounds with both anti-ischemic and antibacterial properties. mdpi.com This approach aims to improve therapeutic efficacy and patient compliance by addressing multiple disease aspects with a single chemical entity. nih.gov

| Hybrid Scaffold Concept | Potential Targets | Target Disease | Design Rationale |

|---|---|---|---|

| Dioxothiane-sulfonamide + NSAID (e.g., Ibuprofen) | COX Enzymes, Urease, Carbonic Anhydrase | Inflammatory Diseases, H. pylori infection | Combines anti-inflammatory action with potential antibacterial or CA-inhibitory effects. mdpi.com |

| Dioxothiane-sulfonamide + 1,2,4-Triazine | mTOR, Caspases, DHPS | Cancer, Infectious Disease | Integrates the pro-apoptotic potential of triazines with the enzymatic inhibition of sulfonamides. mdpi.com |

| Dioxothiane-sulfonamide + Naphthalimide | Carbonic Anhydrase, DNA Intercalation | Cancer | Creates a molecule with both tumor-targeting (via CA IX binding) and cytotoxic properties. mdpi.com |

| Dioxothiane-sulfonamide + Dipeptide | Bacterial Cell Wall Synthesis, Folate Pathway | Infectious Disease | Aims to create novel antibacterial agents with dual mechanisms of action. impactfactor.org |

Application in Chemical Biology as Research Tools

Beyond therapeutic applications, the 1,1-dioxothiane-4-sulfonamide scaffold holds potential for the development of chemical probes to investigate biological systems. Its reactive functional groups make it suitable for modification to create tools for studying biochemical pathways and mechanisms. smolecule.com

A key future direction is the synthesis of fluorescent probes. By attaching a fluorophore, such as a naphthalimide, to the dioxothiane-sulfonamide core, researchers can create molecules for real-time imaging and tracking of biological targets. mdpi.comnih.gov Such probes could be designed to selectively bind to specific enzymes, like carbonic anhydrase IX in tumor cells, enabling visualization of tumor margins or monitoring of enzyme activity. mdpi.com The development of sulfonamide-based fluorescent probes for G-protein coupled receptors (GPCRs) like GPR120 has already demonstrated the utility of this approach. nih.gov These tools are invaluable for target validation, understanding drug distribution, and elucidating mechanisms of action.

| Type of Chemical Probe | Required Modification | Potential Application |

|---|---|---|

| Fluorescent Probe | Conjugation with a fluorophore (e.g., Naphthalimide, Dansyl group). | Live-cell imaging of target enzymes (e.g., CA IX in tumors), fluorescence microscopy. mdpi.comnih.gov |